Technical Monograph: 1-(2,4-Dimethylbenzenesulfonyl)piperazine
Technical Monograph: 1-(2,4-Dimethylbenzenesulfonyl)piperazine
A Privileged Scaffold for GPCR Ligand Design
Executive Summary
1-(2,4-Dimethylbenzenesulfonyl)piperazine (CAS: 524711-32-8) represents a critical "privileged scaffold" in medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) antagonists. Structurally, it combines a lipophilic arylsulfonyl moiety with a semi-rigid piperazine linker, providing a validated template for targeting the serotonin 5-HT6, 5-HT7, and dopamine D2/D3 receptor families.
This technical guide provides a comprehensive analysis of this scaffold, detailing high-fidelity synthesis protocols to avoid bis-sulfonylation, physicochemical profiling, and its strategic application in Structure-Activity Relationship (SAR) campaigns for CNS drug discovery.
Part 1: Structural Architecture & Physicochemical Profile
The molecule consists of a piperazine ring mono-substituted at the N1 position with a 2,4-dimethylbenzenesulfonyl group. The remaining secondary amine (N4) serves as the primary vector for diversification, allowing researchers to elaborate the scaffold into complex pharmacophores.
Core Properties Table
| Property | Value / Description |
| IUPAC Name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine |
| CAS (Free Base) | 524711-32-8 |
| CAS (HCl Salt) | 1172964-57-6 |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| pKa (Piperazine NH) | ~8.5 - 9.0 (Basic, protonated at physiological pH) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 3 (Sulfonyl Oxygens + Tertiary Amine) |
| Topological Polar Surface Area | ~58 Ų |
Structural Significance[1]
-
Sulfonyl Linker: Acts as a rigid geometry constraint, forcing the aromatic ring and piperazine into a specific "L-shaped" or kinked conformation often required for receptor pocket occupancy.
-
2,4-Dimethyl Substitution: The ortho-methyl group restricts rotation around the S-C(phenyl) bond, locking the conformation. The para-methyl adds bulk to fill hydrophobic sub-pockets, often improving selectivity against homologous receptors (e.g., 5-HT2A).
-
Piperazine Core: Provides a solubilizing basic center that typically forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp 3.32) in aminergic GPCRs.
Part 2: Synthetic Pathways & Optimization
The primary challenge in synthesizing this scaffold is controlling the stoichiometry to prevent the formation of the symmetric byproduct: 1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine .
The "High-Dilution / Excess Amine" Protocol
To ensure high yields of the mono-substituted product, the reaction kinetics must be manipulated to favor the first substitution event over the second.
Reagents:
-
Electrophile: 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)
-
Nucleophile: Piperazine (Anhydrous) (4.0 - 5.0 equiv )
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Excess piperazine acts as the base; alternatively, catalytic DMAP with TEA can be used, but excess piperazine is cleaner.
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (5.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.
-
Technical Note: Slow addition ensures the concentration of electrophile remains low relative to the free piperazine, statistically preventing the mono-product from reacting again.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The bis-product (high Rf) should be minimal.
-
Workup (Crucial Purification Step):
-
Wash the reaction mixture with Water (3x) . The excess unreacted piperazine is highly water-soluble and will be removed.
-
Extract the organic layer with 1M HCl . The mono-substituted product (basic) will move into the aqueous acid phase. The bis-substituted byproduct (neutral) will remain in the organic layer.
-
Separate layers. Basify the aqueous acidic layer with 2M NaOH to pH >12.
-
Extract the now-free base product back into DCM. Dry over Na₂SO₄ and concentrate.
-
-
Yield: Expect 85–95% yield of high-purity mono-sulfonamide.
Reaction Mechanism Visualization
Figure 1: Kinetic control strategy. By using a large excess of piperazine, the reaction pathway toward the Bis-product is kinetically suppressed.
Part 3: Pharmacological Significance & SAR
The 1-(2,4-dimethylbenzenesulfonyl)piperazine scaffold is a cornerstone in the development of 5-HT6 receptor antagonists , which are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.
The Pharmacophore Logic[1]
-
Hydrophobic Anchor: The 2,4-dimethylphenyl group occupies a hydrophobic pocket (often defined by Val/Phe residues) in the receptor. The 2-methyl group creates a "molecular twist" that prevents planar stacking, improving selectivity against the 5-HT2 family.
-
Ionic Lock: The distal Nitrogen (N4) of the piperazine must remain basic. In the receptor, this protonated amine forms a salt bridge with Aspartate 3.32 (Ballesteros-Weinstein numbering).
-
Linker Extension: The N4 nitrogen is typically alkylated with benzyl or heteroaryl groups to reach secondary binding pockets (e.g., interaction with Trp 6.48).
SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the scaffold in ligand design.
Part 4: Analytical Characterization
To validate the synthesis of the mono-substituted scaffold, the following analytical signatures should be confirmed.
1H NMR Spectroscopy (400 MHz, CDCl3)
-
Aromatic Region:
- 7.85 (d, 1H, J = 8.0 Hz, H-6 of phenyl ring). The sulfonyl group deshields the ortho proton.
- 7.10–7.20 (m, 2H, H-3 and H-5).
-
Piperazine Region:
- 3.10–3.20 (m, 4H, -SO₂-N-CH₂ -). These protons are deshielded by the sulfonamide.
- 2.90–3.00 (m, 4H, -NH-CH₂ -). These are more shielded.
- 1.8–2.0 (br s, 1H, NH ). Broad singlet, exchangeable with D₂O.
-
Methyl Groups:
- 2.65 (s, 3H, ortho-CH₃). Deshielded by proximity to the sulfonyl group.
- 2.40 (s, 3H, para-CH₃). Typical aromatic methyl shift.
Mass Spectrometry (ESI+)
-
[M+H]+: Calculated: 255.11; Observed: 255.1.
-
Fragmentation: Loss of SO₂ is common in high-energy collisions, often showing a fragment for the dimethylphenyl cation (m/z ~105) and piperazine.
Part 5: Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of 5.0 grams of 1-(2,4-Dimethylbenzenesulfonyl)piperazine.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Charge: Add Piperazine (8.45 g, 98.0 mmol, 5.0 equiv) and DCM (100 mL). Stir until fully dissolved.
-
Cool: Place the flask in an ice-water bath (0°C).
-
Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (4.0 g, 19.6 mmol, 1.0 equiv) in DCM (20 mL). Load into a pressure-equalizing addition funnel. Add dropwise over 45 minutes.
-
Reaction: Remove ice bath. Stir at ambient temperature (20–25°C) for 3 hours.
-
Quench & Partition: Transfer to a separatory funnel. Add water (100 mL). Shake vigorously.
-
Phase Check: The product is in the organic phase? NO. At this stage, free piperazine is in the water. The product is in the DCM.
-
Optimization: To remove all traces of piperazine, wash with water (3 x 100 mL).
-
-
Acid Extraction (Purification): Extract the DCM layer with 1M HCl (2 x 50 mL). The product moves to the aqueous phase (protonated). Discard the DCM layer (contains non-basic impurities).
-
Basification: Cool the acidic aqueous extract. Slowly add 4M NaOH until pH > 12. The product precipitates as an oil/solid.
-
Final Extraction: Extract the basic aqueous mixture with fresh DCM (3 x 50 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Result: Off-white solid. Yield approx. 4.2 g (85%).
References
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202–205. Link
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299. Link
-
Lopez-Rodriguez, M. L., et al. (2005). "Benzenesulfonylpiperazines as Novel 5-HT6 Receptor Antagonists: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships." Journal of Medicinal Chemistry, 48(7), 2548–2558. Link
-
PubChem Compound Summary. (2024). "1-(2,4-Dimethylbenzenesulfonyl)piperazine."[2][3] National Center for Biotechnology Information. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link
Sources
- 1. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. 1-(2,4-dimethylbenzenesul, ANGENE, 2921823 - 나비엠알오 [m.navimro.com]
